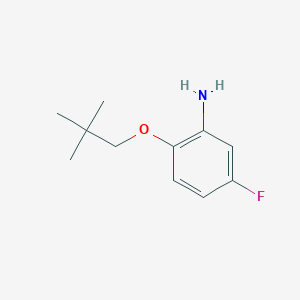

5-Fluoro-2-(neopentyloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-(neopentyloxy)aniline is a chemical compound with the molecular formula C11H16FNO . It has a molar mass of 197.25 and a predicted density of 1.060±0.06 g/cm3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Theoretical investigations of similar compounds suggest that fluorine substitution at certain positions makes aniline more stable .Chemical Reactions Analysis

Fluorinated compounds, including this compound, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 285.3±20.0 °C . It is also predicted to have a density of 1.060±0.06 g/cm3 . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique

Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Synthesis

2-Fluoro-5-(trifluoromethyl)aniline, related to 5-Fluoro-2-(neopentyloxy)aniline, has been utilized as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This process achieves high efficiency and good functional group tolerance, leading to the synthesis of valuable quinazoline and fused isoindolinone scaffolds, highlighting its significance in creating complex organic molecules (Wu et al., 2021).

Fluorescence Quenching Study

Fluorinated anilines, including compounds structurally akin to this compound, have been explored in fluorescence quenching studies. The research on boronic acid derivatives quenched by aniline in alcohols has provided insights into the negative deviation from the Stern–Volmer equation, elucidating the role of different solute conformers and the importance of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).

Synthesis and Antiproliferative Activity of Metal Complexes

Research on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, based on fluorinated anilines, has shown these compounds to exhibit antiproliferative potentials against cancer cell lines. This work underscores the potential therapeutic applications of fluorinated anilines in developing new cancer treatments (Kasumov et al., 2016).

Polymer Synthesis for High-Performance Materials

A hyperbranched poly(arylene-ether-ketone-imide) has been synthesized using a fluorinated aniline derivative, demonstrating the utility of such compounds in creating organosoluble pre-imidized materials for high-performance polymers. This research is pivotal in the development of new materials with enhanced solubility and functionalization possibilities (Baek et al., 2002).

Corrosion Inhibition

Aniline derivatives, including 2-fluoroaniline, have been studied for their potential as corrosion inhibitors in acidic solutions, offering insights into the development of more effective and environmentally friendly corrosion protection methods for metals (Khaled & Hackerman, 2004).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in sm cross-coupling reactions , which play a crucial role in the synthesis of various organic compounds.

Result of Action

The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on their localization or accumulation

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2-(2,2-dimethylpropoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6H,7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGALYJSYJDXCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2963554.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)

![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2963561.png)

![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)